Phenyl-(2-pyridyl)-methylamine
Description
Structure
3D Structure
Properties
CAS No. |
62093-17-8 |
|---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
N-methyl-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C12H12N2/c1-14(11-7-3-2-4-8-11)12-9-5-6-10-13-12/h2-10H,1H3 |
InChI Key |
PZHZWWRHQXMGJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Phenyl 2 Pyridyl Methylamine and Its Structural Analogues
General Synthetic Pathways to Pyridyl-Substituted Methylamines
The construction of pyridyl-substituted methylamines can be achieved through several key synthetic transformations. These methods offer flexibility in introducing diverse substituents on both the pyridine (B92270) and the methylamine (B109427) moieties.
Reductive Amination Protocols
Reductive amination is a cornerstone for the synthesis of amines, including pyridyl-substituted methylamines. This method typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of phenyl-(2-pyridyl)-methylamine, this would involve the reaction of 2-benzoylpyridine (B47108) with ammonia (B1221849) or an ammonia equivalent, followed by reduction. researchgate.net A variety of reducing agents can be employed, such as sodium borohydride (B1222165) (NaBH₄) or hydrogen gas with a palladium catalyst (H₂/Pd-C). The reaction of 2-benzoylpyridine with semicarbazide (B1199961) hydrochloride and sodium acetate (B1210297) in ethanol (B145695) can also be used to form the semicarbazone, which can be a precursor to the amine. nih.gov
A modular photochemical approach has also been developed for the reductive arylation of cyanopyridines with aryl aldehydes, which, after a subsequent oxidation step, yields benzoylpyridines. nih.gov These ketones can then be subjected to reductive amination to produce the target amines.
Cross-Coupling Reactions for Precursor Modification and Derivatization
Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions are invaluable for modifying precursors and introducing a wide array of functional groups onto the pyridine ring or the phenyl group.
Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. nih.govresearchgate.net This reaction is well-suited for the synthesis of aryl-substituted pyridines. For instance, a bromo-substituted pyridine can be coupled with an arylboronic acid to introduce the phenyl group, or vice versa. nih.govresearchgate.netdicp.ac.cn The reaction tolerates a wide range of functional groups and often proceeds in high yields. nih.govdicp.ac.cn Palladium catalysts with specific ligands, such as those derived from imidazo[1,2-a]pyridine, have been developed to enhance the efficiency of these couplings. tandfonline.com Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) has also been shown to be a viable coupling partner for hetero(aryl) boronic acids and esters in Suzuki-Miyaura reactions. cdnsciencepub.com
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. scirp.orgwikipedia.orgorganic-chemistry.org This reaction is particularly useful for synthesizing precursors with alkynyl functionalities, which can be further elaborated. For example, 2-amino-3-bromopyridines can be coupled with various terminal alkynes in good yields. scirp.orgresearchgate.net The reaction conditions are generally mild, and a variety of functional groups are tolerated. soton.ac.uk
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction can be used to synthesize pyridine derivatives by, for example, the palladium-catalyzed reaction of O-acetyl ketoximes with allylic alcohols. rsc.org Intramolecular Heck reactions have also been employed to create fused pyridine ring systems. rsc.org The development of phosphine-free palladium catalysts with bidentate pyridine ligands has expanded the scope and applicability of the Heck reaction. acs.orgthieme-connect.com
Nucleophilic Substitution Reactions
The pyridine ring is susceptible to nucleophilic attack, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orguoanbar.edu.iqjscimedcentral.com This reactivity can be exploited for the synthesis of pyridyl-substituted methylamines.
Nucleophilic substitution reactions on pyridine can involve the displacement of a leaving group, such as a halogen, by an amine. jscimedcentral.com For example, reacting a halogenated pyridine with a phenylamine derivative under basic conditions can lead to the desired product. The reactivity of halopyridines towards nucleophilic substitution generally follows the order 4-halo > 2-halo > 3-halo. uoanbar.edu.iq In some cases, even a cyanide group on a cyanopyridine can be displaced by a strong nucleophile like a lithium amide. researchgate.net The reaction of polychlorinated pyridines with anilines has also been shown to proceed effectively. researchgate.net The formation of quaternary pyridinium (B92312) salts by reaction with alkyl halides can also facilitate nucleophilic substitution. gcwgandhinagar.comgoogle.com
Aza-Diels-Alder Cycloaddition Approaches for Pyridine Ring Formation
The aza-Diels-Alder reaction is a powerful tool for the de novo synthesis of pyridine rings. researchgate.netresearchgate.netnih.gov This cycloaddition reaction involves a 1-azadiene and a dienophile, which can be an alkyne or a suitably substituted alkene. rsc.org The reaction can be performed under thermal conditions or catalyzed by a transition metal. rsc.org This approach allows for the construction of highly substituted and functionalized pyridine derivatives from acyclic precursors. researchgate.netnih.gov For instance, the reaction of 1,2,3-triazines with enamines can lead to the formation of substituted pyridines. researchgate.net This methodology provides a convergent and flexible route to complex pyridine-containing molecules. nih.gov
Specific Synthetic Pathways for this compound and its Isomers
The synthesis of this compound and its positional isomers (phenyl-(3-pyridyl)-methylamine and phenyl-(4-pyridyl)-methylamine) often utilizes the general methods described above, with specific starting materials chosen to achieve the desired connectivity.
A common and direct route is the reductive amination of the corresponding benzoylpyridine. For example, this compound can be prepared from 2-benzoylpyridine. capes.gov.br This ketone precursor can be synthesized through various methods, including the previously mentioned photochemical reductive arylation of 2-cyanopyridine (B140075) with benzaldehyde. nih.gov
Alternatively, cross-coupling reactions offer a modular approach. For the synthesis of this compound, a Suzuki coupling between 2-bromopyridine (B144113) and phenylboronic acid would yield 2-phenylpyridine (B120327). Subsequent functionalization of the methyl group, for instance, via radical bromination followed by amination, would lead to the target molecule.
The table below summarizes some of the key reactions and starting materials for the synthesis of this compound and its precursors.
| Product/Precursor | Reactant 1 | Reactant 2 | Reaction Type |
| This compound | 2-Benzoylpyridine | Ammonia/Amine | Reductive Amination |
| 2-Benzoylpyridine | 2-Cyanopyridine | Benzaldehyde | Photochemical Reductive Arylation |
| 2-Phenylpyridine | 2-Bromopyridine | Phenylboronic acid | Suzuki Coupling |
| 2-Alkynylpyridine | 2-Bromopyridine | Terminal Alkyne | Sonogashira Coupling |
| 2-Aminopyridine | Pyridine | Sodium Amide | Chichibabin Reaction (Nucleophilic Substitution) |
Preparation of Advanced Pyridyl-Substituted Methylamine Ligands and Derivatives
The fundamental pyridyl-substituted methylamine scaffold can be elaborated to create more complex and functionally diverse ligands for applications in catalysis and materials science. This includes the synthesis of chiral derivatives and ligands with multiple pyridyl units.
The synthesis of tris(2-pyridylmethyl)amine (B178826) (TPMA) and its derivatives is a notable example. unipd.itacs.orgresearchgate.net These tripodal ligands are typically synthesized through the nucleophilic substitution of a bis(2-pyridylmethyl)amine (DPA) with a 2-(halomethyl)pyridine derivative. researchsquare.com By modifying the substituents on the pyridine rings, the steric and electronic properties of the resulting ligand can be fine-tuned. unipd.itacs.orgresearchgate.net
The introduction of chirality is crucial for asymmetric catalysis. d-nb.infoacs.org Chiral pyridyl-substituted methylamine derivatives can be prepared by using chiral starting materials or by employing asymmetric synthesis methodologies. d-nb.inforesearchgate.net For example, asymmetric reduction of a pre-formed imine can yield enantiomerically enriched amines. d-nb.info Structure-directed design and synthesis have led to pyridine-2-methylamine derivatives with specific biological activities. nih.gov The development of chiral bis(oxazolinylpyridine) (pybox) ligands, derived from pyridine-2,6-dicarboxylic acid and chiral amino alcohols, further highlights the versatility of pyridine-based structures in asymmetric catalysis. researchgate.net
Advanced ligands incorporating other functional groups, such as benzimidazoles, have also been synthesized from N4Py-type precursors (N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine). nih.gov These modifications allow for the creation of ligands with tailored coordination properties for specific metal ions and catalytic applications.
Tris(pyridylmethyl)amine (TPMA) and its Aryl-Appended Analogues
Tris(2-pyridylmethyl)amine (TPMA) is a well-known tripodal ligand extensively used in coordination chemistry. rsc.orgresearchgate.net Its synthesis and that of its derivatives can be achieved through several methods.
One common approach involves the reductive amination of a pyridine aldehyde with an appropriate amine. rsc.orgunipd.it This method is versatile and allows for the introduction of various substituents on the pyridine rings. For instance, a facile two-step synthesis for p-substituted TPMA ligands has been reported, which involves the nucleophilic aromatic substitution of p-chloro-substituted TPMA with cyclic amines like pyrrolidine, piperidine, and morpholine. nih.gov This divergent synthesis strategy allows for the creation of a library of TPMA derivatives with tailored electronic properties. nih.gov
Another synthetic route is the consecutive alkylation of a picoline. rsc.org A novel method has also been developed for the post-functionalization of TPMA at the benzylic position, opening up avenues for new structures and functions. rsc.org
The synthesis of TPMA ligands with bromine substituents has been achieved through reductive amination using the commercially available 4-bromo-pyridine-2-carbaldehyde. unipd.it The reaction conditions for these syntheses are typically mild, often carried out in dichloromethane (B109758) at room temperature for 12 hours. unipd.it However, for starting materials with low solubility, longer reaction times may be necessary. unipd.it
The electronic and steric properties of TPMA ligands can be fine-tuned by introducing different substituents on the pyridyl units, which in turn influences the properties of their metal complexes. unipd.itnih.gov For example, the introduction of electron-donating groups can lead to copper complexes with significantly higher activity in atom transfer radical polymerization (ATRP). nih.gov
| Ligand | Synthetic Method | Key Features | Reference |
| p-Substituted TPMA | Two-step synthesis involving nucleophilic aromatic substitution on tris(4-chloro-2-pyridylmethyl)amine. | High yields and efficient formation of highly active ATRP catalysts. | nih.gov |
| Benzylic functionalized TPMA | Post-functionalization at the benzylic position. | Provides access to novel structures and functions for applications like photochemical hydrogen evolution. | rsc.org |
| Bromine substituted TPMA | Reductive amination of 4-bromo-pyridine-2-carbaldehyde. | Allows for the introduction of bromine atoms, modifying the ligand's properties. | unipd.it |
Bis(pyridylmethyl)amine (BPMA) and its Substituted Variants
Bis(2-pyridylmethyl)amine (BPMA) is another important class of N-donor ligands. mdpi.com The synthesis of BPMA and its derivatives often involves a two-step reaction. The first step is the formation of an imine, N-(2-pyridylmethyl)-2-pyridylmethanimine, through the nucleophilic attack of 2-aminomethylpyridine on pyridine-2-carbaldehyde. polimi.it The second step is the reduction of this imine to yield the final BPMA product. polimi.it
Functionalization of BPMA can be achieved through various reactions, including alkylation of the amine group, which allows for the introduction of different substituents. polimi.it For example, BPMA has been functionalized and grafted onto Fe3O4@SiO2 core-shell nanospheres. researchgate.net
The synthesis of N,N-bis(2-quinolinylmethyl)benzylamine, a BPMA analogue, has been reported via a pseudo-three-component reaction between benzylamine (B48309) and two molecules of 2-(quinolinylmethyl)chloride under basic conditions. mdpi.com
Chiral Pyridyl-Methylamine Derivatives
The synthesis of chiral pyridyl-methylamine derivatives is of great interest due to their applications in asymmetric catalysis. acs.orgresearchgate.net A key intermediate in the synthesis of some of these optically active compounds is 2-(aminomethyl)pyridine. researchgate.net
One approach to synthesizing chiral pyridyl-methylamines involves the asymmetric hydrogenation of pyridyl-containing unsaturated compounds. acs.org However, this can be challenging due to the strong coordinating ability of the pyridine moiety, which can lead to catalyst deactivation. acs.org
Another method involves the stereoselective synthesis of optically active 1-substituted-1-pyridyl-methylamines. capes.gov.br Palladium complexes of N,N-bidentate ligands based on a π-deficient N-heterocyclic pyridylmethylamine core have shown moderate catalytic activity in asymmetric Suzuki–Miyaura coupling reactions. researchgate.net
Soluble Derivatives for Enhanced Characterization and Application
The solubility of pyridylmethylamine-based ligands and their complexes is crucial for their characterization and application in homogeneous catalysis. unipd.itrsc.org The synthesis of soluble derivatives often involves the introduction of specific functional groups.
For example, novel ionene-type cationic copolyimides containing pyridinium groups have been synthesized. rsc.org These copolymers were obtained through a two-stage process involving thermal imidization followed by quaternization of the soluble copolyimides with methyl iodide. rsc.org The resulting cationic copolyimides with a certain diamine content demonstrated solubility in chloroform. rsc.org
Methodologies for Stereoselective Synthesis of Chiral Derivatives
The stereoselective synthesis of chiral amines is a critical area of organic chemistry, with significant applications in the pharmaceutical industry. acs.org Several methodologies have been developed for the synthesis of chiral pyridyl-methylamine derivatives.
Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation (AH) of imines, enamines, and N-heteroarenes is a powerful tool for producing chiral amines. acs.org While challenging for pyridyl-containing substrates due to potential catalyst deactivation, significant progress has been made through the development of new chiral phosphorus ligands. acs.org
Kinetic Resolution: Kinetic resolution using chiral catalysts can be employed to separate enantiomers. For example, the acylation of racemic secondary alcohols catalyzed by a chiral pyridine derivative has been shown to proceed with good selectivity. ethernet.edu.et
Cuprate (B13416276) Addition to Aziridines: A stereospecific and regioselective cuprate addition reaction with aziridine (B145994) phosphoramidate (B1195095) compounds has been developed for the synthesis of chiral amphetamine derivatives, a process that could potentially be adapted for other chiral amines. google.com
Hydroamination: Copper-catalyzed hydroamination reactions provide a route to chiral β-amino acid derivatives. nih.gov This method can be highly enantioselective and tolerates a wide range of functional groups, including nitrogen-containing heterocycles like pyridine. nih.gov
| Method | Description | Key Features | Reference |
| Asymmetric Hydrogenation | Catalytic hydrogenation using a chiral transition metal complex. | Can provide high enantioselectivity but can be challenging for pyridyl substrates. | acs.org |
| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture using a chiral catalyst. | Can provide high enantiomeric excess for the unreacted enantiomer. | ethernet.edu.et |
| Cuprate Addition | Stereospecific ring-opening of chiral aziridines. | Offers a route to specific enantiomers of chiral amines. | google.com |
| Hydroamination | Copper-catalyzed addition of an amine to an unsaturated compound. | High enantioselectivity and functional group tolerance. | nih.gov |
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. This involves systematically varying parameters such as temperature, solvent, catalyst, and reaction time. whiterose.ac.uk
For the synthesis of pyridyl-methylamine derivatives, several factors can influence the outcome. In the reductive amination for TPMA synthesis, the choice of solvent and reaction time is important, especially for starting materials with poor solubility. unipd.it
In the synthesis of pyridine-2-methylamine derivatives, a structure-guided approach has been used to design and synthesize compounds with potent antitubercular activity. nih.gov This involved sequential reduction, oxidation, reductive amination, and amide coupling reactions, with purification at each step to ensure good yields of the final products. nih.gov
The use of bandit optimization models, a type of reinforcement learning, has been proposed as an efficient way to identify generally applicable reaction conditions without exhaustively screening all possibilities. nsf.gov This approach can accelerate the discovery of robust synthetic methods. nsf.gov
Factors that are often optimized include:
Temperature: Affects reaction rate and selectivity. whiterose.ac.uk
Solvent: Can influence solubility of reactants and intermediates, as well as reaction pathways. researchgate.net
Catalyst/Ligand: The choice of catalyst and ligand is critical for stereoselective reactions. acs.org
Reaction Time: Needs to be sufficient for completion without leading to side reactions or decomposition. unipd.itwhiterose.ac.uk
Stoichiometry of Reagents: The ratio of reactants can significantly impact the yield and formation of byproducts. whiterose.ac.uk
Based on the conducted research, detailed experimental data for the advanced spectroscopic analysis of this compound, specifically concerning high-resolution NMR, 2D NMR techniques, variable temperature NMR, and dedicated IR/Raman studies, is not sufficiently available in the public domain to construct a thorough and scientifically accurate article as per the requested outline.
Therefore, the requested article cannot be generated at this time.
Advanced Structural Characterization and Spectroscopic Analysis
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
The electronic spectrum of Phenyl-(2-pyridyl)-methylamine is expected to be characterized by absorptions arising from π → π* and n → π* transitions associated with its phenyl and pyridyl chromophores. The interaction between these two aromatic systems, bridged by a methylamine (B109427) group, would likely influence the position and intensity of these absorption bands.
Analysis of Electronic Transitions and Charge Transfer Phenomena
The UV-Vis absorption spectrum of this compound would likely exhibit characteristic bands for both the phenyl and pyridine (B92270) rings. For comparison, substituted 2-amino-4,6-diphenylbenzene-1,3-dicarbonitrile (B1633896) derivatives show long-wavelength absorption bands in the range of 340-400 nm. In related metal complexes involving pyridyl and phenyl groups, charge-transfer bands are a prominent feature. For instance, the fluorescence properties of zinc complexes with soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine are consistent with a charge-transfer character in the excited state. nih.gov This suggests that intramolecular charge transfer (ICT) from the phenyl ring (donor) to the pyridyl ring (acceptor) could be a potential phenomenon in this compound, especially upon photoexcitation. The degree of this charge transfer would be influenced by the solvent polarity and the conformational orientation of the two aromatic rings.
Fluorescence Quantum Yields and Lifetimes
The fluorescence properties of this compound remain to be experimentally determined. However, studies on related compounds offer some expectations. For example, when complexed with zinc ions, a derivative of tris((6-phenyl-2-pyridyl)methyl)amine exhibits a significant enhancement in fluorescence, with the emission maximum showing a pronounced red shift of approximately 80 nm (from 376 to 457 nm). nih.gov This indicates that the parent amine ligand possesses inherent fluorescent properties that can be modulated. The fluorescence quantum yield (Φf) and lifetime (τ) would be sensitive to the molecular rigidity and the efficiency of non-radiative decay pathways. Factors such as solvent interactions and the potential for conformational changes in the excited state would play a crucial role in determining these parameters.
Single-Crystal X-ray Diffraction Analysis
A definitive single-crystal X-ray diffraction study for this compound is not currently available in the surveyed literature. However, analysis of closely related structures allows for a hypothetical description of its solid-state architecture. For instance, the crystal structure of phenyl(pyridin-2-yl)methanol (B192787) reveals that the pyridine and phenyl rings are inclined to each other by 71.42 (10)°. nih.gov A zinc complex of a similar ligand, Dibromido{(2-Pyridyl) methylamine}, crystallizes in the monoclinic space group P21/c. chemrevlett.com
Conformational Flexibility and Dihedral Angles in Crystalline Systems
The molecule possesses conformational flexibility around the C-N bonds connecting the methylamine bridge to the phenyl and pyridyl rings. The dihedral angles between the planes of the phenyl and pyridyl rings would be a key structural parameter. In phenyl(pyridin-2-yl)methanol, this angle is 71.42 (10)°. nih.gov For 2-N-phenylamino-3-nitro-4-methylpyridine, the dihedral angle between the pyridine and phenyl rings is 6.20(15)°, while for the 6-methyl isomer, it is 2.90(14)°. nih.gov These values from related structures suggest that the relative orientation of the two rings in this compound is likely to be non-planar, influenced by steric hindrance and the optimization of intermolecular interactions within the crystal lattice.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular mass and elucidate the structure of this compound. This process involves ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments.
The analysis begins with the determination of the molecular mass from the molecular ion peak. For this compound, with a chemical formula of C₁₂H₁₂N₂, the exact mass is 184.1000 Da. In a typical mass spectrum, this would be observed as the molecular ion peak (M⁺) at an m/z value of 184. This peak confirms the molecular weight of the compound.
Following ionization, the energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. While detailed experimental fragmentation data for this compound is not extensively published, the fragmentation pattern can be predicted based on the molecule's structure, which features a tertiary amine nitrogen atom bonded to a methyl, a phenyl, and a pyridyl group.
Key fragmentation pathways for aromatic amines typically involve cleavages at the bonds adjacent to the nitrogen atom and within the aromatic rings themselves. For this compound, the following fragmentation patterns are anticipated:
Loss of a methyl group: A common fragmentation pathway for N-methyl amines is the loss of the methyl radical (•CH₃). This would result in a prominent fragment ion [M-15]⁺ at m/z 169. This fragment, [C₁₁H₉N₂]⁺, is stabilized by the presence of the two aromatic rings.
Cleavage of the N-Phenyl bond: Scission of the bond between the nitrogen and the phenyl ring can lead to the formation of a phenyl cation ([C₆H₅]⁺) at m/z 77 or, alternatively, the detection of the remaining [M-C₆H₅]⁺ fragment at m/z 107.
Cleavage of the N-Pyridyl bond: Similarly, cleavage of the N-pyridyl bond would produce a pyridyl cation ([C₅H₄N]⁺) at m/z 78 or the corresponding [M-C₅H₄N]⁺ fragment at m/z 106.
Ring-based fragmentation: Further fragmentation of the phenyl and pyridyl rings can also occur, leading to smaller characteristic ions.
The relative abundance of these fragments provides a unique fingerprint that can be used to confirm the identity of the compound. The most stable fragments, such as the [M-15]⁺ ion, are often observed as the most intense peaks in the spectrum (the base peak).
The table below summarizes the expected key ions in the mass spectrum of this compound.
| m/z Value | Ion Formula | Identity |
| 184 | [C₁₂H₁₂N₂]⁺ | Molecular Ion (M⁺) |
| 169 | [C₁₁H₉N₂]⁺ | [M-CH₃]⁺ |
| 107 | [C₇H₉N₂]⁺ | [M-C₆H₅]⁺ |
| 106 | [C₆H₆N]⁺ | [M-C₅H₄N]⁺ |
| 78 | [C₅H₄N]⁺ | Pyridyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Coordination Chemistry: Principles, Metal Complexation, and Reactivity
Ligand Design Principles and Coordination Modes of Pyridyl-Substituted Methylamines
The versatility of pyridyl-substituted methylamines as ligands stems from their tunable steric and electronic properties, which allow for the systematic design of metal complexes with specific geometries and reactivities.
Pyridyl-substituted methylamines are capable of acting as multidentate ligands, forming stable chelate rings with metal ions. The denticity of the ligand is primarily determined by the number of pyridyl groups attached to the central amine nitrogen. For instance, N,N-bis(2-pyridylmethyl)amine (dpa) and its derivatives typically act as tridentate (N,N,N) donors. In some cases, these ligands can exhibit lower denticity if one of the pyridyl arms is sterically hindered or if the metal center has a preferred coordination number that is less than the potential denticity of the ligand.
Tris(2-pyridylmethyl)amine (B178826) (TPA) is a well-known tetradentate ligand that encapsulates metal ions through the central amine nitrogen and the three pyridyl nitrogen atoms. nih.gov However, under certain conditions, TPA can also coordinate in a tridentate fashion, with one pyridyl arm remaining uncoordinated. nih.gov This behavior is exemplified in a manganese complex where one phenyl-substituted pyridyl arm is not coordinated to the metal center. acs.orgnih.gov The coordination mode can also be influenced by the presence of other ligands or solvent molecules that can compete for coordination sites on the metal.
The flexibility of the methylene (B1212753) linkers between the amine and the pyridyl rings allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions, leading to the formation of stable five- or six-membered chelate rings.
The coordination properties of pyridyl-substituted methylamines can be finely tuned by introducing substituents on either the pyridyl or the phenyl rings. These substituents exert both steric and electronic effects that influence the stability, structure, and reactivity of the resulting metal complexes.
Steric Effects: Bulky substituents placed near the coordination sites can impose significant steric hindrance, affecting the coordination geometry and the accessibility of the metal center. For example, the introduction of phenyl groups on the pyridyl rings of TPA derivatives can create a hydrophobic cavity around the metal ion. nih.gov The size and positioning of these substituents can dictate the coordination number of the metal, with larger groups favoring lower coordination numbers. In some instances, steric crowding can prevent one or more of the pyridyl arms from coordinating to the metal, thereby reducing the effective denticity of the ligand. acs.orgnih.gov
The interplay of steric and electronic effects is crucial in the design of ligands for specific applications, such as catalysis, where the reactivity of the metal center needs to be precisely controlled.
In addition to their chelating behavior in mononuclear complexes, pyridyl-substituted methylamines can also act as bridging ligands, connecting two or more metal centers to form polynuclear complexes or extended coordination polymers. This bridging capability arises from the presence of multiple donor atoms that can coordinate to different metal ions simultaneously.
For instance, bis(2-pyridylimine) ligands have been shown to form infinite coordination polymers with silver(I) ions. researchgate.net The flexibility of the ligand and the coordination preferences of the metal ion play a crucial role in determining the final structure of the resulting polymer, which can range from one-dimensional chains to more complex three-dimensional networks. In some cases, the pyridyl group of one ligand can coordinate to a neighboring metal center, leading to the formation of dimeric or polymeric structures. This is particularly common for ligands with pyridyl groups that are not involved in chelation to the primary metal center.
Formation and Characterization of Transition Metal Complexes
Phenyl-(2-pyridyl)-methylamine and its analogues form stable complexes with a wide variety of transition metals. The synthesis and characterization of these complexes provide valuable insights into their structural and electronic properties.
Derivatives of this compound readily form complexes with divalent first-row transition metals. These complexes have been synthesized and characterized using various techniques, including single-crystal X-ray diffraction, which provides detailed structural information.
For example, divalent manganese, cobalt, nickel, and zinc complexes of N,N-bis((6-phenyl-2-pyridyl)methyl)-N-((2-pyridyl)methyl)amine (6-Ph2TPA) have been prepared. acs.org In the manganese(II) complex, one of the phenyl-substituted pyridyl arms was found to be uncoordinated. acs.orgnih.gov In contrast, for the cobalt(II), nickel(II), and zinc(II) complexes, all pyridyl donors of the 6-Ph2TPA ligand were coordinated to the metal center. acs.orgnih.gov
Nickel(II) complexes with N-substituted di(2-picolyl)amine derivatives have been shown to exhibit distorted octahedral coordination geometries. researchgate.net Similarly, zinc(II) complexes with related ligands have been found to possess distorted tetrahedral or trigonal bipyramidal geometries. researchgate.netmdpi.comnih.gov The coordination sphere in these complexes is typically completed by counter-ions or solvent molecules. The study of these complexes is often motivated by their potential applications in areas such as catalysis and bioinorganic chemistry. researchgate.netresearchgate.net
| Metal Ion | Ligand | Coordination Geometry | Key Findings |
| Mn(II) | 6-Ph2TPA | Mononuclear | One phenyl-substituted pyridyl arm is uncoordinated. acs.orgnih.gov |
| Co(II) | 6-Ph2TPA | Mononuclear | All pyridyl donors are coordinated. acs.orgnih.gov |
| Ni(II) | 6-Ph2TPA | Mononuclear | All pyridyl donors are coordinated. acs.orgnih.gov |
| Ni(II) | N-(9-anthracenylmethyl)-di(2-picolyl)amine | Distorted Octahedral | The ligand acts as a tridentate donor. researchgate.net |
| Zn(II) | 6-Ph2TPA | Mononuclear | All pyridyl donors are coordinated. acs.orgnih.gov |
| Zn(II) | N-(1-naphthylmethyl)-di(2-picolyl)amine | Distorted Tetrahedral | The ligand is bound in a bidentate fashion. researchgate.net |
The coordinating ability of this compound and its derivatives extends beyond the first-row transition metals to a variety of other metal ions.
Vanadium(V): Vanadium(V) complexes with pyridylalkoxide ligands have been synthesized. nih.gov These complexes were found to be five-coordinate in solution. nih.gov Dioxido-vanadium(V) complexes with tris(2-pyridylmethyl)amine (TPMA) have also been reported, exhibiting an octahedral geometry where the TPMA ligand coordinates through all four nitrogen atoms. nih.gov
Cadmium(II): Cadmium(II) complexes with related tridentate ligands have been characterized, showing a five-coordinate geometry that is intermediate between a distorted square-pyramidal and a distorted trigonal–bipyramidal structure. nih.gov In these complexes, the ligand binds to the cadmium center through the pyridyl nitrogen, an imine nitrogen, and a sulfur atom. nih.gov Other cadmium(II) coordination compounds with pyridyl-containing ligands have been shown to form monomeric units that can self-assemble into supramolecular networks through hydrogen bonding. researchgate.net
Silver(I): Silver(I) is known to form coordination polymers with bis(2-pyridylimine) ligands. researchgate.net Depending on the specific ligand and solvent system, different structural motifs can be obtained. Silver(I) complexes with tridentate pyridyl-imine ligands have also been synthesized, resulting in octahedral or trigonal-bipyramidal geometries. nih.gov
Ruthenium(II): Ruthenium(II) readily forms stable complexes with polypyridyl ligands. Complexes of the type [Ru(TPA)L₂]²⁺ (where TPA is tris(2-pyridylmethyl)amine and L is a monodentate ligand like pyridine) have been synthesized and characterized. wayne.edu These complexes typically exhibit an octahedral geometry with the TPA ligand occupying four coordination sites. The modification of ligands in ruthenium(II) polypyridyl complexes is a common strategy to tune their photophysical and electrochemical properties. nih.govnih.gov
Palladium(II): Palladium(II) complexes with tridentate N,C,N-cyclometalating dipyridyl-phenide ligands have been synthesized. mdpi.com These complexes show interesting photoluminescent properties.
Molybdenum(IV): A molybdenum(IV) complex with a pterin (B48896) ligand containing a pyridyl-like moiety has been synthesized and characterized. niscpr.res.in The coordination chemistry of molybdenum with various organic ligands is an active area of research, with applications in catalysis and bioinorganic chemistry. nih.gov
| Metal Ion | Ligand System | Coordination Geometry | Key Findings |
| V(V) | Pyridylalkoxide | Five-coordinate | No reduction of the vanadium center was observed. nih.gov |
| V(V) | Tris(2-pyridylmethyl)amine (TPMA) | Octahedral | The VO₂ group is coordinated by all four nitrogen atoms of TPMA. nih.gov |
| Cd(II) | N,N-dimethyl-2-[phenyl(pyridin-2-yl)methylidene]hydrazine-1-carbothioamide | Distorted Square-Pyramidal/Trigonal-Bipyramidal | The ligand acts as a tridentate donor. nih.gov |
| Ag(I) | Bis[4-(2-pyridylmethyleneamino)phenyl] methane | Infinite Coordination Polymer | Forms a one-dimensional chain structure. researchgate.net |
| Ru(II) | Tris(2-pyridylmethyl)amine (TPA) and Pyridine (B92270) | Octahedral | The TPA ligand acts as a tetradentate donor. wayne.edu |
| Pd(II) | 3,5-dimethyl-1,5-dipyridyl-phenide | Square Planar | The complex exhibits strong emission in a frozen glassy matrix. mdpi.com |
| Mo(IV) | 2-pivaloylamino-6-phenacyl-isoxanthopterin | Not specified | The pterin ligand exhibits redox "non-innocent" behavior. niscpr.res.in |
Structural Geometries and Coordination Environments in Metal Complexes
The coordination of this compound and its analogs to metal centers can result in a variety of structural geometries, dictated by the coordination number of the metal ion, the denticity of the ligand, and steric factors.
Metal complexes of tripodal amine ligands featuring pyridyl arms frequently exhibit five- or six-coordinate geometries. For instance, copper(II) complexes with tris[(pyridin-2-yl)methyl]amine (TPA) derivatives bearing phenyl substituents at the 6-position of the pyridine ring have been shown to adopt trigonal bipyramidal or distorted square pyramidal structures in the solid state. acs.org In solution, however, these complexes tend to favor a trigonal bipyramidal geometry. acs.org
Octahedral geometries are also common, particularly with metals like rhodium and platinum. For example, complexes of phenyl 2-pyridyl ketoxime, a related N,N-chelating ligand, with Rh(III) and Pt(IV) have been shown to form octahedral structures. researchgate.net In some cases, the metal ion's preferred geometry can lead to reduction of the metal center, as seen in the formation of a square planar Pt(II) complex from a Pt(IV) precursor. researchgate.net
In octahedral complexes with two tridentate ligands, such as those that could be formed with this compound derivatives, different isomeric forms are possible. These include the meridional (mer) and facial (fac) isomers, which describe the arrangement of the three donor atoms of each ligand around the metal center.
Furthermore, in complexes with the general formula [M(L)₂X₂], where L is a bidentate ligand like a derivative of this compound and X is a monodentate ligand, geometric isomerism (cis and trans) is a key feature. Studies on octahedral complexes of phenyl 2-pyridyl ketoxime with rhodium and platinum have detailed the formation of various isomers. For instance, in a rhodium complex, [RhCl₂(ppkoH)(ppko)], the two chloride ligands are in a trans arrangement, while the oxime groups are cis to each other. researchgate.net In a platinum(IV) bromide complex, an all-trans geometry is observed. researchgate.net The relative stability of these isomers can be investigated using computational methods like Density Functional Theory (DFT), which often reveals that while a mixture of isomers may form in solution, the most stable one preferentially crystallizes. researchgate.net
A fascinating aspect of the coordination chemistry of ligands like tris((6-phenyl-2-pyridyl)methyl)amine is the formation of hydrophobic cavities within their metal complexes. nih.gov These cavities have the potential to encapsulate small molecules, leading to applications in sensing and catalysis. X-ray crystallographic analyses of zinc complexes of soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine have confirmed the retention of these hydrophobic cavities. nih.gov The depth of such a cavity in one zinc complex was determined to be 4.7 Å. nih.gov The orientation of the phenyl substituents plays a crucial role in defining the size and shape of these cavities.
Electrochemical Properties of Metal Complexes (e.g., Cyclic Voltammetry, Redox Couples)
The electrochemical behavior of metal complexes provides valuable information about their electronic structure and potential for catalytic applications involving electron transfer. Cyclic voltammetry is a common technique used to probe the redox properties of these compounds.
The redox potentials of copper(II) complexes with TPA ligands are influenced by the presence of phenyl substituents. For a series of copper(II) complexes with TPA derivatives having one, two, or three phenyl groups at the 6-position of the pyridine rings, a systematic positive shift in the redox potential (E₁/₂) of the Cu(II)/Cu(I) couple was observed with the addition of each phenyl group. acs.org This demonstrates that the electronic properties of the ligand can be fine-tuned to modulate the redox behavior of the metal center.
Cyclic voltammetry studies of copper(II) complexes with a Schiff base ligand derived from phenyl(pyridine-2-yl)methanone have also been reported. researchgate.net These studies help in understanding the redox behavior of the copper center in a specific coordination environment. The redox properties of such complexes are often relevant to their potential applications, for example, as mimics of superoxide (B77818) dismutase. researchgate.net
Below is a data table of redox potentials for Cu(II) complexes with TPA and its phenyl-substituted derivatives.
| Complex | E₁/₂ (mV vs Ag/AgNO₃) |
| CuTPA | -0.34 |
| [Cu(Ph₁TPA)]²⁺ | -0.28 |
| [Cu(Ph₂TPA)]²⁺ | -0.16 |
| [Cu(Ph₃TPA)]²⁺ | -0.04 |
Reactivity Studies of Coordinated Ligands and Metal-Oxygen Reactivity
The reactivity of metal complexes is a broad area of study, encompassing the reactivity of the coordinated ligand itself as well as the reactivity of the metal center, particularly with small molecules like oxygen and hydrogen peroxide.
The introduction of phenyl substituents on the TPA ligand framework has a notable effect on the reactivity of the corresponding copper(II) complexes with hydrogen peroxide (H₂O₂). acs.org While the copper(II) complex of the parent TPA ligand reacts with H₂O₂ to form a mononuclear copper(II)-hydroperoxo species, a derivative with two phenyl groups affords a bis(μ-oxo)dicopper(III) complex. acs.org In contrast, a copper(II) complex with three phenyl groups is reduced to the corresponding copper(I) complex upon reaction with H₂O₂. acs.org This highlights the profound influence of ligand design on the outcome of metal-oxygen reactivity.
Theoretical and Computational Chemistry
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. chemrxiv.org It is based on the Hohenberg-Kohn theorems, which state that the properties of a system can be determined as a functional of its electron density. DFT, particularly with hybrid functionals like B3LYP, has become a standard tool for its favorable balance of accuracy and computational cost. scispace.com
Geometry Optimizations and Conformational Landscape Analysis
A crucial first step in any computational study is to find the most stable three-dimensional arrangement of atoms in the molecule—its equilibrium geometry. This is achieved through geometry optimization, a process that systematically alters the molecular structure to find a minimum on the potential energy surface. nih.gov For a flexible molecule like Phenyl-(2-pyridyl)-methylamine, which has rotatable bonds connecting the phenyl, amine, and pyridyl groups, multiple stable conformations may exist.
A conformational landscape analysis involves exploring the potential energy surface to identify these different stable conformers and the energy barriers that separate them. researchgate.net For this compound, the key degrees of freedom would be the dihedral angles around the C(phenyl)-N and N-C(pyridyl) bonds. The analysis would reveal the preferred spatial orientation of the aromatic rings relative to each other, which is crucial for understanding intermolecular interactions. Calculations on similar bicyclic aromatic compounds have shown that DFT methods can successfully identify numerous distinct conformers and rank them by stability. researchgate.net
Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, charge distribution, orbital energies)
The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals (FMOs). ajchem-a.com
HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the ionization potential.
LUMO: Is the innermost empty orbital and acts as an electron acceptor. Its energy is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A small gap suggests the molecule is more reactive and can be easily excited, while a large gap implies high stability. ajchem-a.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylamine moiety, while the LUMO would likely be distributed over the more electron-accepting pyridyl ring.
Charge distribution analysis, often performed using methods like Mulliken population analysis, provides the net charge on each atom, offering insights into the molecule's polarity and electrostatic interactions. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Data for a Phenyl-Pyridine Derivative (Note: This data is representative of the type of results obtained for similar molecules and is not from a specific calculation on this compound.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.45 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap (ΔE) | 4.47 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule in 3D space. mdpi.comchemrxiv.org It is plotted on the molecule's electron density surface, using a color scale to represent the electrostatic potential.
Red Regions: Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these would be expected around the nitrogen atom of the pyridine (B92270) ring and the amine nitrogen due to their lone pairs of electrons. ajchem-a.com
Blue Regions: Indicate positive potential, electron-deficient areas, and are favorable for nucleophilic attack. These are typically found around hydrogen atoms, particularly the amine proton. researchgate.net
Green Regions: Represent neutral or weakly charged areas.
The MEP map is an invaluable tool for predicting how a molecule will interact with other charged species, identifying sites for hydrogen bonding, and understanding molecular recognition patterns. proteopedia.org
Natural Bond Orbital (NBO) Analysis for Bonding and Hybridization
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized orbitals representing core electrons, lone pairs, and bonds. nih.gov This method allows for the quantitative study of charge transfer and intramolecular interactions. acadpubl.eu
A key aspect of NBO analysis is the examination of "donor-acceptor" interactions, which are evaluated using second-order perturbation theory. nih.gov These interactions occur when electron density from a filled (donor) NBO, such as a lone pair or a bonding orbital, is delocalized into an empty (acceptor) anti-bonding orbital. The energy associated with this delocalization (E(2)) quantifies the strength of the interaction. For this compound, significant interactions would be expected between the lone pair of the amine nitrogen and the anti-bonding orbitals (π*) of the phenyl and pyridyl rings, indicating hyperconjugation and charge delocalization that contribute to the molecule's stability. researchgate.net
Vibrational Frequency Calculations and Assignment
Theoretical vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to generate the vibrational modes. nih.govnih.gov
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The analysis allows for the assignment of specific vibrational modes (e.g., C-H stretching, N-H bending, ring deformations) to each calculated frequency, providing a detailed understanding of the molecule's infrared spectrum. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is designed for the ground electronic state, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the properties of molecules in their electronically excited states. rsc.orgresearchgate.net It is a primary method for calculating the electronic absorption spectra (UV-Vis) of molecules. rsc.org
TD-DFT calculations yield several key pieces of information:
Excitation Energies: The energy required to promote an electron from an occupied orbital to a virtual orbital. These energies correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum.
Oscillator Strengths: A measure of the probability of a particular electronic transition occurring. Transitions with high oscillator strengths correspond to intense peaks in the spectrum.
Nature of Transitions: The analysis reveals which molecular orbitals are involved in the excitation (e.g., a transition from the HOMO to the LUMO). This helps characterize the type of transition, such as a π→π* or n→π* transition. nih.gov
For this compound, TD-DFT would be used to predict its UV-Vis spectrum, identifying the primary electronic transitions responsible for its absorption of light. dntb.gov.ua These transitions would likely involve the π-electron systems of the aromatic rings.
Table 2: Illustrative TD-DFT Output for a Phenyl-Pyridine Derivative (Note: This data is representative and not from a specific calculation on this compound.)
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S1 | 3.85 | 322 | 0.15 | HOMO → LUMO |
| S2 | 4.21 | 294 | 0.08 | HOMO-1 → LUMO |
| S3 | 4.55 | 272 | 0.42 | HOMO → LUMO+1 |
Prediction of Electronic Absorption and Emission Spectra
The prediction of electronic absorption and emission spectra through computational methods is essential for understanding the photophysical properties of molecules. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to model the electronic transitions that give rise to these spectra.
For molecules with similar chromophoric units, such as pyridyl-substituted phenyloxazoles, DFT and TD-DFT calculations have been used to determine the spectral and kinetic parameters. researchgate.net These studies often involve conformational analysis to identify the most stable ground-state geometries, from which vertical excitation energies and oscillator strengths are calculated. This process allows for the assignment of absorption bands to specific electronic transitions, such as π–π* or n–π* transitions. researchgate.net
In a study on 2-(phenyl)imidazo[4,5-c]pyridine, a related heterocyclic compound, theoretical calculations were used to investigate the excited-state mechanism in a solvent environment. nih.gov The calculations predicted an emission peak for the proton-transfer form of the molecule, demonstrating the ability of these methods to forecast fluorescence properties and explain experimentally observed phenomena like large Stokes shifts. researchgate.netnih.gov These computational approaches are directly applicable to this compound to predict its UV-Vis absorption and fluorescence spectra, providing insights into its potential applications in materials science and photochemistry.
Characterization of Charge-Transfer Excited States and Related Photophysical Processes
The presence of both electron-donating (amine and phenyl groups) and electron-accepting (pyridine ring) moieties in this compound suggests the possibility of intramolecular charge-transfer (ICT) upon photoexcitation. Computational methods are invaluable for characterizing these charge-transfer excited states.
Studies on push-pull systems, such as tris[4-(pyridin-4-yl)phenyl]amine (TPPA), have shown that protonation or quaternization of the pyridine rings enhances ICT, which can be documented by electrochemical measurements, UV-Vis spectra, and calculations of HOMO/LUMO energy levels. nih.gov For metal complexes containing pyridine ligands, time-resolved infrared (TRIR) spectroscopy combined with computational analysis can distinguish between different types of excited states, such as metal-to-ligand charge transfer (MLCT) and intra-ligand (IL) π–π* states. scispace.com The magnitude of shifts in vibrational frequencies, for instance, of carbonyl ligands in rhenium complexes, provides a direct probe of the change in electron density distribution upon excitation, allowing for precise characterization of the excited state. scispace.com
For this compound, computational modeling could similarly be used to map the electron density redistribution upon excitation from the ground state (S₀) to the first excited state (S₁), identifying the donor and acceptor fragments and quantifying the extent of charge transfer. This is crucial for designing molecules with specific photophysical properties, such as those used in sensors or nonlinear optics.
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation are cornerstones of modern drug discovery and materials science, enabling the study of molecular interactions and dynamic processes that are often inaccessible to direct experimental observation.
Molecular Docking Studies for Ligand-Target Molecular Recognition (e.g., MmpL3, RNA fragments)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how ligands interact with their protein or nucleic acid targets.
MmpL3 Inhibition: Derivatives of pyridine-2-methylamine have been identified as potent inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter of mycolic acids essential for the viability of M. tuberculosis. nih.govnih.gov Molecular docking studies have been instrumental in elucidating the binding mechanism of these inhibitors. For instance, a pyridine-2-methylamine derivative was shown to bind effectively within the active pocket of MmpL3, achieving a favorable docking score. nih.gov The key interactions identified included a hydrogen bond between a nitrogen atom of the ligand and the D645 residue of the protein, as well as π-π stacking between the pyridine ring and the Y646 residue. nih.gov Such studies guide the structure-based design of new, more potent antitubercular agents. nih.govnih.gov
| Compound Class | Target | Key Interacting Residues | Docking Score (Example) |
| Pyridine-2-methylamine Derivatives | MmpL3 | D645 (Hydrogen Bond), Y646 (π-π Stacking) | -10.934 |
RNA Targeting: RNA has emerged as a significant target for small-molecule therapeutics. nih.govnih.gov Given that RNA molecules fold into complex three-dimensional structures with distinct pockets and grooves, molecular docking can be used to screen for small molecules that bind to these sites. nih.gov Computational approaches that account for the conformational flexibility of RNA can identify novel ligands and explain how they might stabilize specific RNA conformations. nih.gov Although specific docking studies of this compound with RNA are not detailed in the provided context, its structural motifs are common in RNA-binding molecules, suggesting its potential as a scaffold for designing RNA-targeted ligands. nih.gov
Molecular Dynamics Simulations (if focused on intermolecular interactions or conformational changes)
Molecular dynamics (MD) simulations provide a detailed picture of the time-dependent behavior of molecular systems, allowing for the study of conformational changes and intermolecular interactions. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the dynamic nature of ligand-receptor binding and the stability of complexes over time.
In studies of related compounds like 2-phenylcyclopropylmethylamine (PCPMA) derivatives targeting the Dopamine D₃ receptor, MD simulations were performed to reveal the mode of interaction. nih.gov These simulations can confirm the stability of binding poses predicted by docking and provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov For this compound, MD simulations could be employed to study its conformational landscape in solution or to analyze the stability of its interactions within a target binding site, such as MmpL3, providing a more dynamic and realistic model of molecular recognition than static docking alone.
Computational Analysis of Non-Covalent Interactions (e.g., Quantum Theory of Atoms in Molecules (AIM), Hirshfeld Surfaces)
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are critical in determining the structure and function of molecular systems. Computational methods offer powerful ways to analyze these weak interactions.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a theoretical framework that defines chemical concepts like atoms and bonds based on the topology of the electron density. wikipedia.org By analyzing the gradient vector field of the electron density, QTAIM can identify bond critical points (BCPs) between atoms, which are indicative of an interaction. The properties of the electron density at these BCPs can be used to characterize the nature and strength of both covalent and non-covalent interactions. wikipedia.orgresearchgate.net This method has been applied to study interactions between phenyl and pyridine rings in supramolecular structures, providing a rigorous quantum mechanical description of the bonding. researchgate.net
Hirshfeld Surface Analysis: Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in crystal structures. The Hirshfeld surface is generated based on the electron distribution of a molecule, and properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) are mapped onto it. nih.govnih.gov Red spots on the dnorm surface indicate close intermolecular contacts, often corresponding to hydrogen bonds. nih.govmdpi.com
The analysis is complemented by 2D fingerprint plots, which summarize the distribution of interaction types. For molecules containing phenyl and pyridyl moieties, Hirshfeld analysis typically reveals the dominance of H···H, C···H/H···C, and O···H/H···O contacts, along with significant π-π stacking interactions that stabilize the crystal packing. nih.govnih.gov
| Interaction Type | Typical Contribution to Hirshfeld Surface | Description |
| H···H | ~40-55% | van der Waals contacts between hydrogen atoms. nih.govnih.gov |
| C···H/H···C | ~20-25% | Interactions involving C-H bonds, including C-H···π interactions. nih.govnih.gov |
| O···H/H···O | ~10-20% | Hydrogen bonds and other contacts involving oxygen. nih.govnih.gov |
| N···H/H···N | ~5-10% | Hydrogen bonds and other contacts involving nitrogen. nih.govmdpi.com |
| π–π stacking | Variable | Indicated by characteristic features on the shape-index surface and fingerprint plots. nih.govmdpi.com |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to correlate the chemical structure of compounds with their physical properties or biological activities. These models are invaluable for the predictive design of new molecules with desired characteristics.
For derivatives of 2-Phenyl-3-(pyridin-2-yl)thiazolidin-4-one, QSAR models have been developed to predict their anticancer activity. nih.govnih.gov These studies involve calculating a set of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for a series of compounds and then using statistical techniques to build a mathematical model that relates these descriptors to the observed activity. Both linear methods and non-linear approaches, such as Gene Expression Programming (GEP), have been employed. nih.govnih.gov
The predictive power of a QSAR/QSPR model is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (q² or R²cv). nih.govnih.gov A robust model can then be used to predict the properties or activities of new, unsynthesized compounds, thereby prioritizing synthetic efforts. For instance, 3D-QSAR methods like CoMFA and CoMSIA generate 3D contour maps that visualize the regions where steric, electrostatic, or hydrophobic fields favorably or unfavorably influence activity, providing direct graphical guidance for molecular design. nih.govmdpi.com
| QSAR/QSPR Model | Method | Correlation Coefficient (R²) | Cross-Validation (q² or R²cv) |
| 2-Phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivatives nih.gov | GEP (non-linear) | 0.839 (training set) | Not specified |
| 2-Phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivatives nih.gov | Heuristic Method (linear) | 0.603 | 0.482 |
| 2-Phenylcyclopropylmethylamine derivatives mdpi.com | CoMFA | 0.981 | 0.607 |
| 2-Phenylcyclopropylmethylamine derivatives mdpi.com | CoMSIA | 0.899 | 0.643 |
Catalytic Applications and Mechanism Elucidation
Homogeneous Catalysis with Pyridyl-Substituted Methylamine (B109427) Metal Complexes
Metal complexes derived from pyridyl-substituted methylamines are versatile homogeneous catalysts, demonstrating high efficacy in a range of organic transformations. The electronic and steric properties of these ligands can be fine-tuned, influencing the activity and selectivity of the metallic center.
Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura, Heck Reactions)
Palladium complexes incorporating pyridyl-substituted amine ligands have proven to be excellent catalysts for carbon-carbon bond formation. nih.gov These complexes exhibit high activity and stability, making them suitable for various cross-coupling reactions.
Sonogashira Reaction: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is effectively catalyzed by palladium complexes with ligands like di-2-pyridylmethylamine. nih.govresearchgate.net These catalyst systems facilitate the formation of C(sp)-C(sp²) bonds, a crucial transformation in the synthesis of pharmaceuticals, natural products, and conjugated polymers. researchgate.net Research has shown that N-carbamoyl-substituted N-heterocyclic carbene (NHC) palladium complexes can promote the coupling under mild conditions, with DMF as a solvent and the addition of triphenylphosphine (B44618) enhancing yields. organic-chemistry.org
Suzuki-Miyaura Reaction: This reaction is a cornerstone of synthetic chemistry for creating biaryl compounds. researchgate.net However, the use of 2-pyridyl nucleophiles often presents challenges. nih.gov Catalyst systems based on palladium and pyridyl-substituted amine ligands have been developed to overcome these difficulties. nih.govorganic-chemistry.org For instance, a palladium-dipyridylmethylamine complex has demonstrated excellent catalytic performance in Suzuki reactions in both organic and aqueous solvents. nih.gov These catalysts enable the coupling of 2-pyridyl boron derivatives with a wide range of aryl and heteroaryl bromides and chlorides. nih.gov
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.orglibretexts.org Pyridyl-containing ligands are utilized in these reactions to create highly active and stable phosphine-free catalysts. organic-chemistry.org Palladium(II) complexes with uridato/pyridyl ligands have shown exceptionally high turnover numbers in the Heck reaction of aryl bromides. researchgate.net
| Reaction | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Sonogashira | Palladium-dipyridylmethylamine complex | Effective for coupling terminal alkynes with aryl/vinyl halides. | nih.gov |
| Suzuki-Miyaura | Palladium-dipyridylmethylamine complex | Excellent performance in organic and aqueous media; overcomes challenges with 2-pyridyl nucleophiles. | nih.govnih.gov |
| Heck | Uridate/Pyridyl Pd(II) Complexes | Phosphine-free, high turnover numbers for deactivated aryl bromides. | researchgate.net |
Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a versatile method for creating well-defined polymers. nih.gov Copper complexes with multidentate amine-based ligands, particularly tris(2-pyridylmethyl)amine (B178826) (TPMA) and its derivatives, are among the most active catalysts for this process. nih.govcmu.edunih.gov The ligand's structure is critical as it affects the catalyst's solubility and redox potential, which in turn influences the reaction kinetics. nih.gov
Research has focused on modifying the TPMA scaffold to enhance catalytic activity. A facile two-step synthesis has been developed for p-substituted TPMA ligands that form copper complexes with exceptionally high ATRP activity. nih.gov These complexes exhibit more negative reduction potentials compared to the unsubstituted [Cu(TPMA)Br]⁺, indicating a significant increase in activity. nih.gov For example, ATRP of n-butyl acrylate (B77674) can be achieved with excellent control using catalyst loadings as low as 10-25 parts per million. nih.gov
| Ligand | Metal | Monomer | Key Research Finding | Reference |
|---|---|---|---|---|
| Tris(2-pyridylmethyl)amine (TPMA) | Copper(I) | Various (e.g., acrylates, methacrylates) | Highly active and commonly used ligand in ATRP. | nih.govcmu.edu |
| p-Substituted TPMA (e.g., TPMAPYR) | Copper(I) | n-Butyl acrylate | Exhibits >3 orders of magnitude higher activity than unsubstituted TPMA, allowing for ppm catalyst loadings. | nih.gov |
| N-pentyl-2-pyridylmethanimine | Copper(I) | Methyl methacrylate | Polymerization enhanced by the addition of substituted phenols. | rsc.org |
Asymmetric Catalysis (e.g., Hydrogenation of Ketones using chiral ligands)
The synthesis of chiral compounds is of paramount importance, particularly in the pharmaceutical industry. Asymmetric hydrogenation is a key method for achieving this. dicp.ac.cn While ruthenium, rhodium, and iridium are traditionally used, palladium has emerged as a popular metal for asymmetric hydrogenation. dicp.ac.cn The success of these reactions heavily relies on the design of chiral ligands.
Chiral ligands derived from pyridyl-substituted methylamines can be employed in the asymmetric hydrogenation of ketones and other prochiral substrates. By creating a chiral environment around the metal center, these ligands can induce high enantioselectivity in the product. For instance, iridium catalysts with P-stereogenic phosphinooxazoline ligands, which contain a nitrogen heterocycle, have achieved very high enantioselectivity in the asymmetric hydrogenation of N-Boc-2,3-diarylallyl amines. nih.gov Similarly, various optically active phosphine (B1218219) ligands incorporating a chiral phosphorus center have shown exceptional enantioselectivity in metal-catalyzed asymmetric reactions, including hydrogenations. sigmaaldrich.com The principles demonstrated with these related chiral ligands are applicable to the design of chiral Phenyl-(2-pyridyl)-methylamine derivatives for asymmetric catalysis.
Heterogeneous Catalysis and Supported Catalysts
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. Heterogeneous catalysts, where the catalytic species is immobilized on a solid support, provide a practical solution to this issue.
Pyridyl-substituted methylamine metal complexes can be adapted for heterogeneous catalysis. One approach involves the deposition of the catalytically active species onto a surface. For example, studies on a Ni(II) complex with a 2-pyridyl-N-(2'-methylthiophenyl)methyleneimine ligand showed that under catalytic conditions for hydrogen evolution, an active species was deposited on the electrode surface. researchgate.net This demonstrates a transition from a homogeneous species to a catalytically active heterogeneous film. researchgate.net Iron complexes, known for their low cost and toxicity, are used in both homogeneous and heterogeneous catalysis for a variety of industrial applications. researchgate.net Ligands such as this compound can be anchored to solid supports like silica (B1680970) or polymers to create robust and recyclable heterogeneous catalysts for reactions like cross-coupling. researchgate.net
Mechanistic Investigations of Catalytic Cycles
Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. For reactions involving pyridyl-substituted methylamine complexes, this involves identifying the key intermediates and the rate-determining steps.
Identification of Catalytically Active Species and Intermediates
Mechanistic studies often reveal that the initially added precatalyst is not the true catalytically active species. In palladium-catalyzed C-H arylation reactions involving 2-phenylpyridine (B120327) derivatives, detailed investigations have provided evidence for the involvement of bimetallic, high-oxidation-state palladium intermediates. nih.gov It was proposed that the turnover-limiting step involves the oxidation of a Pd(II) dimer by an iodonium (B1229267) salt oxidant. nih.gov
In the context of iron-catalyzed C(sp²)-H borylation with pyridine(diimine) ligands, mechanistic studies identified an iron borohydride (B1222165) complex as a key intermediate. nih.gov The investigations revealed that the C(sp²)-H activation step is facile, while the subsequent C(sp²)-B bond formation is slower and potentially turnover-limiting. nih.gov Furthermore, the formation of an inactive "flyover" dimer was identified as a catalyst deactivation pathway, highlighting the importance of understanding off-cycle species. nih.gov For some nickel-based systems, electrochemical hydrogenation of an imine ligand has been shown to be a required step to generate the ultimate heterogeneous catalytic species. researchgate.net These studies underscore the complexity of catalytic cycles and the critical role of mechanistic elucidation in advancing catalyst development.
Role of Ligand Structure and Metal Center in Catalytic Performance
Influence of the Ligand Framework:
The fundamental structure of this compound, featuring a chelating bidentate N,N-scaffold, provides a versatile platform for coordinating with a variety of transition metals. The catalytic behavior is profoundly influenced by several key structural aspects:
Steric Hindrance: The degree of steric bulk around the metal center, introduced by substituents on the phenyl or pyridyl rings, plays a crucial role. For instance, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, employing sterically crowded pyridylmethylamine ligands has been shown to be essential for achieving high selectivity for the desired coupling product. researchgate.net This steric crowding can influence the coordination of substrates and the stability of catalytic intermediates, thereby directing the reaction pathway.
Electronic Effects: The electronic nature of the ligand, which can be tuned by introducing electron-donating or electron-withdrawing groups, directly impacts the electron density at the metal center. In copper-catalyzed atom transfer radical polymerization (ATRP), related tris(2-pyridylmethyl)amine (TPMA) ligands demonstrate a significant increase in catalytic activity when electron-donating groups are present on the pyridine (B92270) rings. researchgate.net A more electron-rich metal center can facilitate key steps in the catalytic cycle, such as oxidative addition.
Conformational Geometry: The coordination of the ligand to a metal enforces a specific geometry, such as square planar or trigonal bipyramidal, depending on the metal and its oxidation state. researchgate.netresearchgate.net The "bite angle" of the ligand and any distortions from ideal geometries can affect the reactivity of the complex. researchgate.net For example, X-ray crystallographic studies on related zinc complexes show that the dihedral angles between phenyl and pyridyl substituents change significantly upon coordination, altering the shape of the binding cavity. nih.gov
Role of the Metal Center:
The choice of the metal is fundamental to the catalytic application. This compound and its analogues can form stable and active complexes with a range of metals, each suited for different transformations.
Nature of the Metal: Metals like palladium are highly effective for cross-coupling and C-H activation reactions. researchgate.netnih.gov Copper is a common choice for polymerization reactions like ATRP. researchgate.net Meanwhile, zinc has been used to create complexes for polymerization of methyl methacrylate. researchgate.net
Oxidation State: The catalytic activity is strictly dependent on the oxidation state of the metal, which fluctuates during the catalytic cycle. researchgate.net The ligand must be able to stabilize the metal in the various oxidation states required for the reaction mechanism, for example, the Pd(0)/Pd(II) cycle in cross-coupling. nih.gov
The synergy between the ligand and the metal is thus a defining feature of the catalyst's performance. A ligand that is optimal for a palladium-catalyzed reaction may not be suitable for a copper-based system, highlighting the need for careful tuning of both components.
Table 1: Influence of Ligand and Metal Properties on Catalysis
| Feature | Influence on Catalytic Performance | Example Application |
|---|---|---|
| Ligand Steric Hindrance | Affects substrate access and selectivity. | Essential for high selectivity in Pd-catalyzed Suzuki-Miyaura reactions. researchgate.net |
| Ligand Electronic Properties | Modulates electron density at the metal center, impacting reaction rates. | Electron-donating groups enhance activity in Cu-catalyzed ATRP. researchgate.net |
| Metal Center Identity | Determines the type of catalytic transformation possible. | Palladium for cross-coupling; Copper for ATRP; Zinc for MMA polymerization. researchgate.netresearchgate.netresearchgate.net |
| Metal Oxidation State | Crucial for the catalytic cycle; must be stabilized by the ligand. | The ligand framework supports the various oxidation states of the metal during catalysis. researchgate.net |
| Coordination Geometry | Dictates the spatial arrangement of reactants and catalyst. | Distortion from ideal trigonal bipyramidal geometry in Cu/TPMA complexes correlates with activity. researchgate.net |
Ligand Optimization Strategies for Enhanced Activity and Selectivity
Building on the understanding of structure-performance relationships, researchers can employ several strategies to optimize ligands based on the this compound scaffold. The goal is to rationally design catalysts with superior activity and selectivity for specific chemical transformations. This involves the systematic modification of the ligand's steric and electronic profile.
Key Optimization Strategies:
Introduction of Ring Substituents: This is the most common and effective strategy for tuning catalyst performance.
Tuning Electronic Effects: The introduction of electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) onto the pyridyl ring system is a well-established method to increase catalytic activity. researchgate.net These groups enhance the electron-donating ability of the ligand, making the coordinated metal center more electron-rich and thus more reactive in key catalytic steps. For example, a copper catalyst with a TPMA ligand bearing dimethylamino substituents was found to be orders of magnitude more active for ATRP than one with the unsubstituted TPMA ligand. researchgate.net
Tuning Steric Effects: To enhance selectivity, bulky substituents can be strategically placed on the ligand backbone. This steric shielding can control the approach of the substrate to the metal center, favoring a specific orientation and leading to higher selectivity in reactions like C-H functionalization or asymmetric catalysis. nih.gov The optimization process often involves screening a library of ligands with varying steric profiles to find the ideal match for a particular substrate. nih.gov
Rational and Combinatorial Approaches: Modern ligand development combines rational design with experimental and computational screening.
Computational Modeling: Density Functional Theory (DFT) calculations are used to predict the geometries and electronic structures of metal complexes, providing insight into their potential reactivity and guiding synthetic efforts. researchgate.net
Systematic Screening: A library of ligand variants is synthesized and tested in the target catalytic reaction. This empirical data, when combined with an understanding of underlying mechanistic principles, allows for the identification of key structural features that lead to improved performance. nih.gov
The development of advanced catalysts is an iterative process. Insights gained from mechanistic studies of one generation of catalysts are used to inform the design and synthesis of the next, leading to continuous improvements in activity and selectivity.
Table 2: Ligand Optimization Strategies and Their Effects
| Strategy | Modification | Desired Effect | Example |
|---|---|---|---|
| Electronic Tuning | Addition of Electron-Donating Groups (e.g., -NMe₂) to pyridine rings. | Increase electron density on the metal center to boost catalytic activity. | Highly active Cu/TPMANMe₂ catalyst for ATRP. researchgate.net |
| Steric Tuning | Introduction of bulky groups (e.g., gem-dimethyl) near the coordination site. | Control substrate approach, leading to enhanced enantioselectivity. | Use of rigid cyclopropane (B1198618) amino acid ligands for enantioselective C(sp³)–H activation. nih.gov |
| Steric and Electronic Tuning | Combination of bulky and electron-rich substituents. | Achieve both high activity and high selectivity. | Sterically crowded and electron-rich pma-Pd complexes for selective Suzuki-Miyaura coupling. researchgate.net |
Applications in Materials Science and Photophysics
Optoelectronic Properties of Pyridyl-Substituted Methylamine (B109427) Derivatives and Their Complexes
The optoelectronic behavior of materials derived from phenyl-(2-pyridyl)-methylamine is intrinsically linked to the electronic structure of the pyridine (B92270) core. Chemical modifications to this π-conjugated system can effectively control key properties such as the electronic band gap, optical absorption spectra, and photoluminescence. This tunability is central to their application in optoelectronic devices.
A notable example involves derivatives like tris((6-phenyl-2-pyridyl)methyl)amine. Research on a soluble derivative, tris-[6-(3,4,5-trimethoxy-phenyl)-pyridin-2-ylmethyl]-amine, demonstrates significant changes in its photophysical properties upon coordination with metal ions. nih.govnih.gov In the presence of zinc ions (Zn²⁺) in an acetonitrile (B52724) solution, this ligand exhibits remarkable optoelectronic changes. nih.gov The UV absorbance spectrum shows a broadening and a minor red shift upon Zn²⁺ addition. More dramatically, the fluorescence emission undergoes a substantial red shift of approximately 80 nm, moving from 376 nm to 457 nm. nih.govnih.gov This shift is accompanied by a more than 100-fold enhancement in fluorescence intensity when measured at 520 nm. nih.govnih.gov These properties are consistent with the formation of a charge-transfer character in the excited state of the complex. nih.govnih.gov Theoretical approaches, such as Density Functional Theory (DFT), are often employed to understand and predict how functionalization can adjust the structure, band-gap, and optoelectronic properties of related phenyl-pyridyl compounds. researchgate.net
| Property | Free Ligand (in Acetonitrile) | Zn²⁺ Complex (in Acetonitrile) |
| Fluorescence Emission Maximum | 376 nm | 457 nm |
| Emission Wavelength Shift | - | ~80 nm (Red Shift) |
| Fluorescence Enhancement (at 520 nm) | - | >100-fold |
| Data derived from studies on tris-[6-(3,4,5-trimethoxy-phenyl)-pyridin-2-ylmethyl]-amine, a derivative of tris((6-phenyl-2-pyridyl)methyl)amine. nih.govnih.gov |
The observed phenomena, such as solvatochromic shifts in emission maxima, further underscore the charge-transfer nature of these systems, which is crucial for their optoelectronic applications. mdpi.com The metal ion coordination enhances the electron-accepting strength of the pyridyl unit, facilitating the charge transfer and leading to the observed changes in optical properties. mdpi.com
Design of Functional Materials (e.g., Coordination Polymers, Hybrid Materials, Sensors)
The this compound framework serves as a versatile building block for a wide array of functional materials. Its ability to act as a ligand for metal ions is central to the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netmdpi.com The design of these materials allows for the creation of structures with tailored topologies and potential voids, which can be harnessed for applications in gas storage, catalysis, and sensing. nih.govnih.gov
Pyridyl-based ligands are particularly prominent in the development of electrochromic (EC) materials—substances that change color in response to an electrical voltage. frontiersin.org Coordination polymers incorporating pyridyl moieties can exhibit high coloration efficiency, rapid switching speeds, and excellent stability, making them promising for applications in smart windows and displays. frontiersin.org The electrochromic performance can be tuned by adjusting the number of pyridine units and the nature of the metal ions (e.g., Fe(II), Ru(II)) used in the polymer. frontiersin.org
Furthermore, these ligands are integral to the design of chemical sensors. By incorporating this compound derivatives into polymeric or hybrid materials, it is possible to create sensors that detect specific analytes. For instance, luminescent CPs have been designed for the highly selective and rapid detection of volatile amine vapors, a critical task in industrial monitoring and food safety. mdpi.com The interaction between the analyte and the functional sites within the coordination polymer framework leads to a measurable change in luminescence, providing a sensitive detection mechanism. mdpi.com
Luminescence and Fluorescence Sensing Applications
The inherent fluorescence of many this compound derivatives can be modulated by their environment, making them excellent candidates for chemical sensors. Their interaction with specific analytes, particularly metal ions, can trigger significant changes in their emission spectra, forming the basis for "turn-on" or "turn-off" fluorescent probes.
The nitrogen atom of the pyridyl group is an effective coordination site for a variety of metal ions. This interaction is often accompanied by a distinct change in the fluorescence properties of the molecule, allowing for the selective detection of specific cations. nih.gov The design of these sensors leverages principles like chelation-enhanced fluorescence (CHEF), where the binding of a metal ion restricts intramolecular rotations and reduces non-radiative decay pathways, leading to an increase in fluorescence intensity.
A derivative of tris((6-phenyl-2-pyridyl)methyl)amine, for example, acts as a highly effective sensor for Zn²⁺. nih.govnih.gov Upon binding, the fluorescence emission is not only enhanced over 100-fold but also shifts to a longer wavelength, enabling ratiometric sensing which is often more reliable than simple intensity-based measurements. nih.gov Other related pyridyl-based systems have demonstrated high selectivity for other environmentally and biologically significant metal ions. For instance, a fluoroionophore based on 1-(2-pyridyl)-4-styrylpyrazole was found to be a selective "turn-off" sensor for mercury ions (Hg²⁺), with a low limit of detection. nih.gov The development of sensor arrays using a library of such compounds can even allow for the simultaneous identification of multiple different metal ions in a sample. cabidigitallibrary.org
Examples of Metal Ion Sensing by Pyridyl-Based Ligands:
| Target Ion | Sensing Mechanism | System Example |
| Zn²⁺ | Chelation-Enhanced Fluorescence (Turn-on) | Tris((6-phenyl-2-pyridyl)methyl)amine derivative |
| Cu²⁺ | Fluorescence Quenching (Turn-off) | Pyrene-functionalized phenylalanine |
| Hg²⁺ | Fluorescence Quenching (Turn-off) | 1-(2-Pyridyl)-4-styrylpyrazole |
| This table provides examples from related pyridyl-containing sensor systems. nih.govnih.govresearchgate.net |
The photophysical behavior of many this compound derivatives is governed by intramolecular charge-transfer (ICT) processes. In these "push-pull" systems, the phenyl group can act as an electron donor, while the pyridyl group functions as an electron acceptor. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an ICT excited state.
The energy of this ICT state, and thus the color of the emitted light, is highly sensitive to the local environment, including solvent polarity and the presence of metal ions. mdpi.com Coordination of a metal cation to the pyridyl nitrogen enhances its electron-accepting character, which can stabilize the ICT state and lead to a red shift in the emission spectrum. mdpi.com This principle is clearly demonstrated in the Zn²⁺ complex of the tris((6-phenyl-2-pyridyl)methyl)amine derivative, where the pronounced red shift is attributed to an excited state with significant charge-transfer character. nih.govnih.gov
Designing effective charge-transfer systems involves the careful selection of electron donor and acceptor moieties to control the energy levels of the molecular orbitals (HOMO and LUMO). nih.gov The protonation or quaternization of the pyridyl nitrogen atoms in tripodal systems like tris[4-(pyridin-4-yl)phenyl]amine has been shown to enhance the ICT character, a property documented through electrochemical and spectroscopic measurements. nih.gov This ability to tune the charge-transfer properties is fundamental to developing materials for nonlinear optics and advanced fluorescent probes. mdpi.com
Supramolecular Chemistry and Self-Assembly of Ligands and Complexes
Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. Ligands based on this compound are powerful tools in this field due to their defined coordination vectors and ability to participate in processes like hydrogen bonding and π-π stacking.
The self-assembly of these ligands with metal ions is a primary method for constructing discrete two- and three-dimensional structures, such as molecular cages, triangles, and more complex coordination polymers. nih.govrsc.org The final architecture is determined by the geometry of the ligand and the preferred coordination number of the metal center. For example, tris(2-pyridylmethyl)amine (B178826) (TPA) is a versatile tripodal ligand used to create stable complexes that can act as building blocks for larger supramolecular cages. researchgate.net
This "bottom-up" approach allows for the creation of complex, functional architectures from simple molecular components. mdpi.com Hierarchical self-assembly can be used to build even more sophisticated systems, where different types of orthogonal interactions (e.g., metal-ligand coordination and host-guest interactions) are combined to form multi-component supramolecular polymers. nih.gov These materials can exhibit dynamic properties, such as stimuli-responsiveness and self-healing capabilities, making them attractive for applications in soft robotics, drug delivery, and adaptive materials. nih.gov
Future Research Directions and Interdisciplinary Perspectives
Development of Novel Ligand Architectures with Finely Tunable Steric and Electronic Properties
A primary direction for future research lies in the rational design and synthesis of new ligand architectures derived from the Phenyl-(2-pyridyl)-methylamine framework. The goal is to achieve precise control over the steric and electronic environment of the metal center in resulting complexes. Introducing electron-donating or electron-withdrawing groups onto the pyridyl or phenyl rings can systematically alter the electronic properties of the ligand. researchgate.netmdpi.com This, in turn, influences the reactivity and stability of the corresponding metal catalysts. For instance, the activity of copper-based Atom Transfer Radical Polymerization (ATRP) catalysts has been shown to increase by several orders of magnitude when electron-donating groups are incorporated into the para position of the pyridine (B92270) arms of TPMA. researchgate.netnih.gov
Future work will likely focus on:
Systematic Substitution: Creating libraries of ligands with varied substituents on the aromatic rings to establish clear structure-activity relationships. This allows for the fine-tuning of catalyst performance for specific reactions.
Post-Functionalization: Developing novel synthetic methods for the post-functionalization of pre-formed ligands, such as in the benzylic position, which provides access to new structures and functions that are otherwise difficult to obtain. rsc.org
Chiral Ligands: Synthesizing enantiomerically pure ligands, which is crucial for developing catalysts for asymmetric synthesis, a key area in modern organic chemistry and pharmaceuticals. chimia.ch
The ability to modulate these properties is critical for optimizing catalytic activity and selectivity.
| Ligand Modification Strategy | Target Property | Potential Application | Key Findings |
| Introduction of electron-donating groups (e.g., -OCH3, -N(CH3)2) | Increased electron density at the metal center | Highly active ATRP catalysts | Catalyst activity can be enhanced by several orders of magnitude. researchgate.netnih.gov |
| Post-functionalization at the benzylic position | Novel structural and functional diversity | Photochemical hydrogen evolution | Provides synthetic access to new ligand structures not achievable through traditional methods. rsc.org |
| Attachment of solubility-enhancing groups (e.g., polyethers) | Improved solubility in various solvents | Bio-sensing and aqueous catalysis | Allows for the study of complex properties like fluorescence and metal ion affinity in different media. nih.gov |
| Incorporation of para-phenyl groups | Altered steric bulk and electronic properties | Ethylene polymerization | The presence of a para-phenyl group can positively affect catalytic activity and polymer properties. mdpi.com |
Expansion of Catalytic Repertoire for Sustainable Chemical Synthesis
Ligands based on the this compound scaffold have already demonstrated efficacy in a range of catalytic transformations, including C-C bond formation and polymerization. researchgate.netresearchgate.net A significant future direction is the expansion of their application to a broader array of reactions, with a strong emphasis on sustainable and green chemistry principles. nih.gov This involves designing catalysts that operate under milder conditions, utilize earth-abundant metals, and enable novel, atom-economical reaction pathways.
Key areas for expansion include:
C-H Activation/Functionalization: Developing catalysts for the direct functionalization of C-H bonds is a major goal in synthetic chemistry as it offers a more efficient alternative to traditional methods that require pre-functionalized substrates. nih.gov Palladium complexes with related ligands have shown promise in directing the functionalization of the ortho-C-H bond of 2-phenylpyridine (B120327). nih.gov
Biomass Conversion: Designing robust catalysts capable of converting biomass-derived feedstocks into valuable chemicals and fuels.
Small Molecule Activation: Exploring the potential of these complexes to activate small, inert molecules like CO2, N2, and H2 for use in synthetic chemistry.
Water-Based Catalysis: Further developing water-soluble ligand variants to enable catalytic processes in aqueous media, thereby reducing reliance on volatile organic solvents. nih.gov
The development of catalysts for reactions like the Suzuki coupling, Michael addition, and Henry reaction using pyridylmethylamine ligands highlights their versatility and potential for broader application in sustainable synthesis. researchgate.net
Integration of Advanced Computational and Experimental Methodologies for Predictive Design
The synergy between computational chemistry and experimental synthesis is becoming increasingly vital for the rapid development of new catalysts and materials. Future research will heavily rely on this integrated approach for the predictive design of this compound-based systems. Density Functional Theory (DFT) calculations can provide deep insights into the structural and electronic properties of ligands and their metal complexes. frontiersin.orgmdpi.com
This interdisciplinary approach will enable researchers to:
Model Reaction Mechanisms: Elucidate detailed reaction pathways and transition states, helping to understand the factors that control catalytic activity and selectivity. mdpi.com
Predict Catalyst Performance: Screen virtual libraries of ligands to identify promising candidates for synthesis, thereby saving significant time and resources.
Interpret Spectroscopic Data: Combine experimental techniques like NMR and X-ray crystallography with DFT calculations to gain a comprehensive understanding of the topology and behavior of these complexes in both solid-state and solution. researchgate.net
By simulating properties such as molecular electrostatic potential and noncovalent interactions, computational studies can guide the design of ligands with specific, pre-determined characteristics. frontiersin.orgresearchgate.net
| Methodology | Application in this compound Research | Key Insights Gained |
| Density Functional Theory (DFT) | Optimization of molecular geometries and calculation of electronic properties. frontiersin.org | Understanding of reactive sites, donor-acceptor interactions, and reaction pathways. frontiersin.orgmdpi.com |
| Nuclear Magnetic Resonance (NMR) | Characterization of ligand and complex structures in solution. | Deciphering the topology and dynamic behavior of complexes in different environments. researchgate.net |
| Single-Crystal X-ray Diffraction | Determination of precise solid-state molecular structures. | Confirmation of coordination geometry, bond lengths, and angles; understanding intermolecular interactions. nih.govresearchgate.net |
| Cyclic Voltammetry | Evaluation of redox properties of metal complexes. | Assessing the electronic effects of ligand substitution on catalyst activity. researchgate.net |
Further Exploration of Molecular Recognition Phenomena and Host-Guest Chemistry
The three-dimensional architecture of metal complexes derived from tripodal ligands like TPMA creates unique opportunities in supramolecular chemistry and molecular recognition. researchgate.net These complexes can form well-defined cavities capable of encapsulating small molecules, leading to applications in sensing, separation, and transport. nih.gov
Future research in this area will focus on:
Anion and Cation Sensing: Designing ligands that exhibit a change in a measurable property, such as fluorescence, upon binding to a specific ion. Soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine have shown significant fluorescence enhancement and a pronounced red shift upon binding with Zn(2+). nih.gov
Supramolecular Cages: Using these ligands as building blocks for the self-assembly of complex, cage-like structures. researchgate.net These cages can serve as nanoreactors or delivery vehicles.
Host-Guest Systems: Investigating the binding of various neutral and charged guest molecules within the cavities of these supramolecular structures. nih.govrsc.orgrsc.org The interactions within these host-guest complexes can be tailored by modifying the ligand framework. nih.gov
The ability to create hydrophobic cavities that can be systematically modified opens the door to designing highly selective hosts for a variety of guest molecules. nih.gov
Potential for Advanced Material Design with Tailored Photophysical or Catalytic Functions
The integration of this compound-based units into larger material structures, such as metal-organic frameworks (MOFs) or polymers, is a promising avenue for creating advanced materials with novel functions. The inherent photophysical and catalytic properties of the core molecule can be imparted to the bulk material.
Future directions include:
Luminescent Materials: Developing new materials with tailored emissive properties for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. Platinum(II) complexes with related phenyl-pyridine ligands are known to exhibit interesting photophysical properties, including phosphorescence. uoi.grosti.gov Boron(III) complexes with pyridine-based scaffolds have also been investigated for their large Stokes shifts and potential as fluorescent probes. mq.edu.au
Heterogeneous Catalysts: Immobilizing catalytically active complexes onto solid supports to create recyclable and more robust heterogeneous catalysts.
Porous Materials: Using these ligands to construct porous coordination polymers or MOFs for gas storage, separation, and catalysis. researchgate.netresearchgate.net The star-like shape of related tri(4-pyridylphenyl)amine ligands has been used to create interpenetrating 3D frameworks. researchgate.net
By strategically designing the ligand and controlling the self-assembly process, it is possible to create materials with precisely defined structures and functions.
Q & A
What are the most reliable synthetic routes for preparing Phenyl-(2-pyridyl)-methylamine in academic laboratories?
A two-step methodology is widely employed: (1) Condensation of pyridine-2-carbaldehyde with 2-aminomethylpyridine to form an imine intermediate, followed by (2) reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation. This approach ensures high yields (~70-85%) and purity, critical for downstream applications in coordination chemistry . Alternative routes involve reductive amination of pyridyl ketones, though steric effects may require optimization of reaction conditions (e.g., solvent polarity, temperature) .
How can researchers resolve discrepancies in crystallographic data for this compound derivatives?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard. Discrepancies in bond angles or ligand geometries often arise from disorder in the pyridyl/phenyl moieties. Strategies include:
- Using high-resolution data (≤ 0.8 Å) to refine thermal parameters.
- Applying restraints for flexible methylamine bridges.
- Cross-validating with spectroscopic data (e.g., NMR, IR) to confirm molecular conformation .
What experimental parameters govern the coordination behavior of this compound with transition metals?
Key factors include:
- Metal oxidation state : Fe(II/III), Cu(II), and Co(III) preferentially bind via the pyridyl N and amine groups, forming octahedral or trigonal bipyramidal geometries .
- Solvent effects : Acetonitrile enhances ligand field strength compared to water, influencing spin states (e.g., high-spin vs. low-spin Fe complexes) .
- Counterion choice : Perchlorate (ClO₄⁻) or nitrate (NO₃⁻) ions minimize interference in conductivity studies .
How can ligand modifications enhance the catalytic activity of this compound metal complexes?
Advanced strategies involve:
- Substituent introduction : Adding electron-withdrawing groups (e.g., -Cl) to the pyridyl ring increases Lewis acidity at the metal center, improving oxidation catalysis .
- Hybrid ligand design : Replacing one pyridyl group with benzimidazole lowers the ligand field, facilitating high-spin pathways in oxoiron(IV) intermediates for C–H activation .
- Bridging modifications : Extending the methylamine spacer (e.g., to butyl) increases N···N distance, enabling dinuclear complexes with synergistic reactivity .
What thermodynamic methods are suitable for studying this compound-metal interactions?
Conductometric titration in binary solvent systems (e.g., water-acetonitrile) is effective for determining stability constants (log K). For Fe³⁺ complexes, log K values range from 4.2 to 6.8, depending on solvent polarity and ligand protonation states. Calorimetric methods (ITC) provide additional ΔH and ΔS data, critical for understanding entropy-driven binding in aqueous media .
How can researchers optimize this compound-based catalysts for asymmetric synthesis?
Chiral variants (e.g., (R)-configured ligands) are synthesized via enantioselective reduction of imine precursors using chiral catalysts (e.g., BINAP-Ru). These ligands induce asymmetry in epoxidation or hydroxylation reactions, with enantiomeric excess (ee) values exceeding 80% under optimized conditions (low temperature, non-polar solvents) .
What spectroscopic techniques are essential for characterizing reactive intermediates in this compound systems?
- EPR : Identifies paramagnetic species (e.g., Fe(IV)=O) during catalytic cycles.
- Mössbauer spectroscopy : Quantifies Fe oxidation states and spin populations.
- UV-Vis kinetics : Tracks ligand-to-metal charge transfer (LMCT) bands in real time, with stopped-flow methods capturing µs-ms intermediates .
How do computational studies complement experimental data for this compound complexes?
DFT calculations (e.g., B3LYP/def2-TZVP) model transition states and predict reaction barriers. For example, substituting pyridyl with benzimidazole lowers the ΔG‡ for H-atom abstraction by 5-7 kcal/mol, aligning with experimental rate enhancements . MD simulations further elucidate solvent-ligand dynamics in aqueous catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
